8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17679431
InChI: InChI=1S/C10H19NS/c1-9(2)3-5-10(6-4-9)11-7-8-12-10/h11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19NS
Molecular Weight: 185.33 g/mol

8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane

CAS No.:

Cat. No.: VC17679431

Molecular Formula: C10H19NS

Molecular Weight: 185.33 g/mol

* For research use only. Not for human or veterinary use.

8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane -

Specification

Molecular Formula C10H19NS
Molecular Weight 185.33 g/mol
IUPAC Name 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane
Standard InChI InChI=1S/C10H19NS/c1-9(2)3-5-10(6-4-9)11-7-8-12-10/h11H,3-8H2,1-2H3
Standard InChI Key FCQBSXBJLYRAQY-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2(CC1)NCCS2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane, delineates its structure:

  • Spiro[4.5]decane backbone: A six-membered cyclohexane ring fused to a five-membered ring via a shared spiro carbon (C8).

  • Heteroatoms: A sulfur atom (thia) in the five-membered ring and a nitrogen atom (aza) in the six-membered ring.

  • Substituents: Two methyl groups at the spiro carbon (C8), inducing steric effects that influence ring conformations .

The canonical SMILES CC1CCC2(CC1C)NCCS2 and molecular formula C₁₀H₁₉NS (MW: 185.33 g/mol) confirm the connectivity. Computational models suggest a twisted boat conformation for the cyclohexane ring and an envelope conformation for the thia-containing ring, minimizing steric strain.

Synthesis and Chemical Reactivity

Precursor KetoneAmine ComponentCatalystYield (%)Reference
4-Methylcyclohexanone4-FluoroanilineHCl58
3,3-Dimethylcyclohexanone4-BromoanilineH₂SO₄52

Reactivity Profiles

The compound’s reactivity is governed by:

  • Sulfur Atom: Participates in nucleophilic substitutions (e.g., alkylation, oxidation to sulfoxides).

  • Secondary Amine: Undergoes acylation or alkylation under basic conditions.

  • Spiro Strain: Enhances susceptibility to ring-opening reactions in acidic or basic media.

Physicochemical Properties

Spectral Data

Although experimental spectra for 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane are unavailable, analogs exhibit:

  • ¹H NMR: Methyl groups resonate at δ 1.05–1.15 ppm (singlets), with cyclohexane protons appearing as multiplet signals (δ 1.45–2.30 ppm).

  • IR: Stretching vibrations for C-S (680–710 cm⁻¹) and C-N (1180–1220 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 185.33 (M⁺), with fragmentation patterns indicating loss of methyl groups (-15 Da) and sulfur dioxide (-64 Da).

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂) .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture due to the thioether moiety .

Biological Activity and Applications

CompoundCell Line (IC₅₀, µM)MechanismReference
4-(4-Fluorophenyl)-8-methylHepG-2 (8)Tubulin inhibition
7,8-Dimethyl analogHCT116 (9)Apoptosis induction

Antimicrobial Applications

Spirothiaza compounds are explored as antibiotics due to:

  • Structural Mimicry: Resemblance to β-lactam antibiotics, potentially inhibiting bacterial cell wall synthesis.

  • Synergistic Effects: Enhanced activity when combined with existing antimicrobial agents .

Industrial and Research Status

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes and low yields hinder large-scale production.

  • Biological Screening: Prioritize in vivo studies to validate anticancer mechanisms and optimize pharmacokinetics.

  • Derivatization: Introduce functional groups (e.g., halogens, glycosyl moieties) to modulate solubility and target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator